[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Overview
Description
4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that features a benzodioxole moiety, a benzothiazine ring, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The benzodioxole and benzothiazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxole or benzothiazine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s mechanism of action involves the disruption of microtubule assembly, leading to cell cycle arrest and apoptosis.
Industry
In industry, 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to mitotic blockade and subsequent apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain a benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines: These compounds contain a similar benzodioxole structure and have been evaluated for their antioxidant activity.
Uniqueness
What sets 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone apart is its combination of a benzodioxole moiety with a benzothiazine ring and a phenylmethanone group
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5S/c24-22(15-6-2-1-3-7-15)21-13-23(16-10-11-18-19(12-16)28-14-27-18)17-8-4-5-9-20(17)29(21,25)26/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVDZBNZJCAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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